molecular formula C10H13F3N2O B4385768 N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine

N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B4385768
M. Wt: 234.22 g/mol
InChI Key: VZHLAGPPUWDJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine and related compounds involves multiple steps, including the use of different precursors and reaction conditions to achieve desired functional groups and structural frameworks. Techniques such as lithium-halogen exchange reactions followed by reaction with triisopropylborate and Suzuki cross-coupling reactions are used to introduce specific substituents or modify the compound's structure (Saygılı, Bryce, & Batsanov, 2004).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography, FT-IR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecule, contributing to understanding its reactivity and interactions (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Chemical Reactions and Properties

Research on N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine includes exploring its reactivity in various chemical reactions, such as Suzuki cross-coupling, and its ability to form hypervalent complexes through intermolecular interactions. These studies help in understanding the compound's chemical behavior and potential applications in synthesis and material science (Nakash, Gut, & Goldvaser, 2005).

properties

IUPAC Name

N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLAGPPUWDJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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